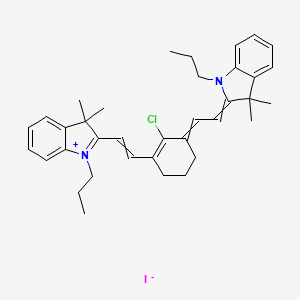

IR-780 iodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

207399-07-3 |

|---|---|

Molecular Formula |

C36H44ClIN2 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole iodide |

InChI |

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

IRPKBYJYVJOQHQ-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in methanol |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IR 780 iodide; IR780 iodide; IR-780 iodide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IR-780 Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-780 iodide is a lipophilic, cationic heptamethine cyanine dye that exhibits preferential accumulation in the mitochondria of cancer cells. This near-infrared (NIR) fluorescent agent serves as a potent photosensitizer for both photodynamic therapy (PDT) and photothermal therapy (PTT). Upon excitation with NIR light, IR-780 generates reactive oxygen species (ROS) and localized hyperthermia, leading to mitochondrial dysfunction and inducing cancer cell death through apoptotic and necrotic pathways. Its tumor-targeting capabilities are primarily attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on cancer cell membranes. This guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic action of this compound, detailed experimental protocols, and a summary of its key quantitative parameters.

Cellular Uptake and Subcellular Localization

The selective accumulation of this compound in tumor cells is a critical aspect of its mechanism of action. This process is multifactorial, involving both passive and active transport mechanisms.

-

Lipophilic Cationic Nature : As a lipophilic cation, IR-780 can passively diffuse across the plasma membrane and subsequently accumulate in mitochondria, driven by the negative mitochondrial membrane potential.

-

Active Transport via OATPs : The overexpression of organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, on the surface of various cancer cells plays a dominant role in the active transport of IR-780 into the cytoplasm.[1][2][3] This transporter-mediated uptake contributes significantly to its tumor selectivity.[1][2][3]

-

Energy-Dependent Uptake : The cellular uptake of IR-780 is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[1][2]

-

Mitochondrial Accumulation : Following cellular entry, IR-780 preferentially localizes within the mitochondria of cancer cells.[1][2][3][4] This specific subcellular localization is crucial for its therapeutic efficacy, as mitochondria are central to cellular metabolism and apoptosis.

The following diagram illustrates the cellular uptake and localization pathway of this compound.

References

A Technical Guide to the Spectral Properties of IR-780 Iodide in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of the near-infrared (NIR) fluorescent dye IR-780 iodide when dissolved in dimethyl sulfoxide (DMSO). This document details the quantitative spectral characteristics, experimental protocols for measurement, and the biological transport mechanisms relevant to its application in research and drug development.

Core Spectral and Photophysical Properties

This compound is a lipophilic heptamethine cyanine dye recognized for its applications in NIR fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1][2] Its performance is intrinsically linked to its spectral and photophysical properties, which are highly dependent on the solvent environment. DMSO is a common solvent for preparing stock solutions of IR-780 due to its good solubility.[3][4]

Quantitative Data Summary

The key spectral and photophysical parameters for this compound in DMSO are summarized in the table below. These values are crucial for designing experiments, interpreting results, and developing applications for this versatile dye.

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~793 nm | [5] |

| Emission Maximum (λem) | 826 nm | [6] |

| Molar Extinction Coefficient (ε) | 2.65–3.3 × 105 M-1cm-1 * | [6] |

| Fluorescence Quantum Yield (Φf) | 0.153 | [6] |

| Singlet Oxygen Quantum Yield (ΦSO) | 8.1% - 12.7% | [6] |

| Photothermal Conversion Efficiency (η) | 10.7% | [6] |

*Note: The molar extinction coefficient is a general value and not specifically reported for DMSO in the cited literature.

Experimental Protocols

Accurate determination of the spectral properties of this compound is fundamental. Below are generalized protocols for measuring absorbance and fluorescence spectra in DMSO.

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in DMSO.[3]

-

Materials : this compound powder, anhydrous DMSO, vortex mixer, light-protected storage container.

-

Procedure :

-

Weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM).[3]

-

Vortex the solution until the dye is completely dissolved. Sonication may be recommended to aid dissolution.[7]

-

Store the stock solution at -20°C or -80°C in a dark, sealed container to protect it from light and moisture.[2]

-

Absorbance Spectrum Measurement

-

Instrumentation : A UV-Vis-NIR spectrophotometer.

-

Procedure :

-

Prepare a series of dilutions of the this compound stock solution in DMSO to create working solutions of varying concentrations.

-

Use a quartz cuvette for the measurements.

-

Use pure DMSO as a blank to zero the spectrophotometer.

-

Measure the absorbance of each working solution across the desired wavelength range (e.g., 600-900 nm).

-

The peak absorbance will correspond to the λabs. A linear relationship between the absorbance peak intensity and the concentration can be established.[5]

-

Fluorescence Spectrum Measurement

-

Instrumentation : A spectrofluorometer equipped with a NIR detector.

-

Procedure :

-

Using the working solutions prepared for absorbance measurements, transfer a sample to a quartz cuvette.

-

Set the excitation wavelength, typically at or near the absorption maximum (e.g., ~780 nm).

-

Scan the emission spectrum over a suitable range (e.g., 790-900 nm) to determine the emission maximum (λem).

-

Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Biological Transport and Localization

A key feature of this compound is its ability to preferentially accumulate in tumor cells.[8] This selective uptake is not primarily due to simple diffusion but is an energy-dependent process mediated by specific transporters.

Mechanism of Cellular Uptake

Research has shown that the uptake of IR-780 into tumor cells is significantly influenced by Organic Anion Transporting Polypeptides (OATPs), which are overexpressed on the surface of various cancer cells.[9] Specifically, the OATP1B3 subtype has been identified as playing a dominant role in the transport of this compound into cancer cells.[3][8] This active transport mechanism leads to the accumulation of the dye within the cell, where it localizes to the mitochondria.[4][8] The process is also dependent on glycolysis and the plasma membrane potential.[8][9]

This targeted accumulation is a cornerstone of its utility in cancer research, enabling applications such as:

-

In Vivo Imaging : The high fluorescence in the NIR window allows for deep tissue imaging of tumors.

-

Targeted Therapy : Upon irradiation with NIR light, the accumulated dye can generate reactive oxygen species (for PDT) or heat (for PTT), leading to localized tumor cell death.

-

Drug Delivery : The tumor-targeting property of IR-780 can be leveraged by conjugating it to therapeutic agents to enhance drug delivery to cancer cells.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Quantum Yield of IR-780 Iodide for Researchers and Drug Development Professionals

An in-depth exploration of the photophysical properties, experimental determination, and biological implications of IR-780 iodide's fluorescence quantum yield.

Introduction

This compound is a lipophilic, near-infrared (NIR) heptamethine cyanine dye with significant applications in biomedical research, particularly in the fields of oncology and drug delivery. Its utility stems from its strong absorption and emission in the NIR window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deep tissue imaging. A critical parameter governing its performance as a fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, including its quantitative values in various environments, detailed experimental protocols for its measurement, and an exploration of the signaling pathways it influences.

Photophysical Properties of this compound

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly dependent on its microenvironment. Factors such as solvent polarity, viscosity, and the presence of quenchers or aggregation can significantly influence its value.

Quantitative Data on Fluorescence Quantum Yield

The following table summarizes the reported fluorescence quantum yield values for this compound in different media. This data highlights the significant impact of the local environment on the dye's fluorescence efficiency.

| Solvent/Environment | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Water | 0.3% | [1] |

| Blood | 1.2% | [1] |

| Micelles | 5.1% | [1] |

| Ethanol | 12-14% | [1] |

| Fetal Bovine Serum (FBS) | 12-14% | [1] |

| Whole Blood | 12-14% | [1] |

| Dimethyl Sulfoxide (DMSO) | 13% | [1] |

| Aqueous solution with 30% ethanol | 6.8% | [2] |

| Methanol | 7.6% | [2] |

Note: Encapsulation of IR-780 in nanoparticles has been shown to significantly enhance its fluorescence quantum yield, with reports of up to a 283-fold increase compared to the free dye in water.[3]

Experimental Protocols for Measuring Fluorescence Quantum Yield

The accurate determination of the fluorescence quantum yield is crucial for the reliable application of this compound. The most common method is the comparative (or relative) method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using a reference standard.

1. Materials and Instruments:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the NIR region (e.g., another cyanine dye with well-documented photophysical properties).

-

Spectroscopic grade solvents (e.g., ethanol, DMSO).

-

UV-Vis spectrophotometer.

-

Fluorometer with a detector sensitive in the NIR range.

-

Quartz cuvettes (1 cm path length).

2. Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of both the this compound and the reference standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[4]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra for all solutions of the sample and the standard. Ensure the entire emission spectrum is captured.

-

Record the fluorescence spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Perform a linear regression for both datasets to obtain the slopes (gradients).

-

Calculate the fluorescence quantum yield of the this compound sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2

Where:

-

Φf_std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Signaling Pathways and Cellular Mechanisms

This compound's utility extends beyond a simple fluorescent marker; it actively participates in cellular processes, particularly in cancer cells. Its lipophilic and cationic nature drives its preferential accumulation in the mitochondria of tumor cells.

[5][6]#### Cellular Uptake and Mitochondrial Localization

The uptake of this compound into cancer cells is an energy-dependent process influenced by the cell's metabolic state and membrane potential. O[6]rganic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype which is often overexpressed in cancer cells, play a crucial role in facilitating its transport across the plasma membrane. O[6][7]nce inside the cell, this compound localizes to the mitochondria, driven by the high mitochondrial membrane potential.

Cellular Uptake and Localization of this compound

Caption: A diagram illustrating the transport of this compound into a cancer cell and its subsequent accumulation in the mitochondria.

Induction of Cell Death in Phototherapy

When irradiated with NIR light, this compound can act as a photosensitizer, leading to both photothermal and photodynamic effects that can induce cancer cell death.

-

Photothermal Therapy (PTT): this compound absorbs light energy and converts it into heat, leading to localized hyperthermia and subsequent cell necrosis. *[8] Photodynamic Therapy (PDT): Upon light excitation, this compound can transfer energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) such as singlet oxygen. T[3][9]his surge in ROS induces oxidative stress, damages cellular components, and can trigger apoptosis.

[3]The combined effects of hyperthermia and oxidative stress lead to the activation of cell death pathways. Studies have shown that treatment with this compound followed by NIR laser irradiation can lead to the overexpression of heat shock protein 70 (HSP70) and result in both apoptotic and necrotic cell death.

[2][10]This compound-Mediated Cell Death Pathways in Phototherapy

References

- 1. Investigation of the ultrasound-mediated toxicity mechanisms of IR780 iodide — Department of Oncology [oncology.ox.ac.uk]

- 2. Photodynamic therapy with the dual-mode association of IR780 to PEG-PLA nanocapsules and the effects on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photostability of IR-780 Iodide Under Laser Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of the near-infrared (NIR) dye IR-780 iodide, a promising agent in cancer theranostics. We delve into the mechanisms of its photodegradation under laser irradiation, present quantitative data from key studies, and offer detailed experimental protocols for its evaluation. This document serves as a critical resource for professionals leveraging IR-780 in photothermal therapy (PTT), photodynamic therapy (PDT), and fluorescence-guided surgery.

Introduction to this compound

This compound is a hydrophobic heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum (~780-820 nm). This spectral window is highly advantageous for biomedical applications due to deeper tissue penetration of light. IR-780 is a potent theranostic agent, capable of simultaneous cancer diagnosis through fluorescence imaging and therapy via laser-induced cell death.[1][2] Upon irradiation with an NIR laser, typically around 808 nm, IR-780 efficiently converts light energy into both heat (for PTT) and reactive oxygen species (ROS) (for PDT).[2][3]

Despite its promise, a significant challenge for the clinical translation of IR-780 is its poor photostability, particularly in aqueous environments.[4] Under prolonged or high-intensity laser exposure, the molecule undergoes irreversible degradation, a phenomenon known as photobleaching. This decomposition compromises its therapeutic efficacy, especially in protocols requiring repeated irradiation.[4][5] Consequently, a primary focus of current research is the enhancement of its stability, most commonly through encapsulation within various nanocarrier systems.[4][6][7]

Mechanisms of Action and Photodegradation

When a molecule of IR-780 absorbs a photon from laser irradiation, it transitions to an excited electronic state. The energy from this excited state can be dissipated through several competing pathways, which dictate its therapeutic action and its stability.

-

Fluorescence: The molecule can return to its ground state by emitting a photon of slightly lower energy, a process exploited for NIR fluorescence imaging.

-

Photothermal Conversion (PTT): The energy can be released as heat through non-radiative decay processes like vibrational relaxation. This localized hyperthermia (temperatures >43°C) induces cell death.[3]

-

Photodynamic Effect (PDT): The excited molecule can transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[3][4] IR-780 has a notably high singlet oxygen quantum yield of up to 0.127, far exceeding that of the clinically approved dye indocyanine green (ICG).[3][4]

-

Photobleaching: The high energy of the excited state can also lead to chemical reactions that irreversibly alter the dye's structure. This degradation results in the loss of its characteristic absorption and fluorescence, rendering it therapeutically inert. This process is accelerated at higher laser powers and with repeated exposure.[5]

The interplay between these pathways is crucial. For instance, inhibiting photobleaching can enhance the efficiency of heat generation, thereby improving PTT outcomes.[3]

Quantitative Data on IR-780 Photostability

The stability of IR-780 is highly dependent on its chemical environment and the irradiation parameters. The following tables summarize quantitative findings from the literature.

Table 1: Photostability of Free this compound Under Irradiation

| Medium | Concentration | Laser Wavelength | Power / Power Density | Irradiation Time / Cycles | Observed Effect | Reference |

| PBS | Not specified | Natural Daylight | Not Applicable | 9 hours | Absorbance decreased to nearly zero, indicating high instability. | [4] |

| PBS | 40 µg/mL | 808 nm | 1 W/cm² | 3 cycles (3 min on / 15 min off) | Rapid decomposition and loss of photothermal response. | [4] |

| Ethanol | 0.02 mg/mL | 808 nm | 300 mW | ~10 minutes | Temperature increase followed by a decrease, indicating photobleaching. | [5] |

| Ethanol | 0.15 mg/mL | 808 nm | 300 mW | ~5 minutes | Significant photobleaching observed, preventing stable temperature control. | [5] |

Table 2: Enhanced Photostability of Encapsulated IR-780

| Nanocarrier | Concentration | Laser Wavelength | Power Density | Irradiation Time / Cycles | Observed Effect | Reference |

| Liposomes (ILs) | 40 µg/mL | 808 nm | 1 W/cm² | 3 cycles (3 min on / 15 min off) | Well-preserved photothermal response and enhanced stability. | [4] |

| Liposomes (ILs) | Not specified | Natural Daylight | Not Applicable | 9 hours | Absorbance remained almost constant, demonstrating high photostability. | [4] |

| Copolymer Micelles | Not specified | 808 nm | Not specified | Not specified | Structurally stable with improved light stability compared to free dye. | [6] |

| Synthetic Liposomes (with Cholesterol) | 0.15 mg/mL | 808 nm | 100-300 mW | >20 minutes | Superior photothermal performance with no photobleaching observed. | [5] |

Key Experimental Protocols

Accurate assessment of photostability is crucial for developing IR-780-based agents. Below are standardized protocols derived from published studies.

This protocol measures the ability of an IR-780 formulation to maintain its heat-generating capacity over repeated laser exposures.

-

Sample Preparation: Prepare solutions of free IR-780 and the encapsulated formulation (e.g., in PBS) at a known concentration (e.g., 40 µg/mL).

-

Irradiation Setup: Place a defined volume (e.g., 0.5 mL) of the sample in a cuvette. Position a thermocouple or infrared thermal camera to monitor the solution's temperature.

-

Irradiation Cycles: Irradiate the sample with an 808 nm NIR laser at a set power density (e.g., 1 W/cm²). Apply repeated cycles of irradiation and cooling (e.g., 3 minutes of laser ON, followed by 15 minutes of laser OFF).

-

Data Acquisition: Record the temperature of the solution continuously throughout all cycles.

-

Analysis: Plot temperature versus time. A stable formulation will show a consistent temperature peak across all cycles, while an unstable one will exhibit a diminishing temperature peak in subsequent cycles.

This protocol quantifies the production of ROS, the cytotoxic agent in PDT, using a chemical probe.

-

Reagent Preparation: Prepare a solution of the ROS probe 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., 2 mg/mL in acetonitrile). Prepare the IR-780 formulation at a low concentration (e.g., 5 µg/mL).

-

Sample Preparation: Mix the DPBF solution with the IR-780 formulation. A typical ratio is 10 µL of DPBF solution per 1 mL of IR-780 solution.

-

Irradiation: Irradiate the mixture with an 808 nm laser at a defined power density (e.g., 1 W/cm²).

-

Data Acquisition: At predetermined time intervals (e.g., every 30 seconds), measure the absorbance of the solution at the peak wavelength for DPBF (~410 nm) using a UV-Vis spectrophotometer.

-

Analysis: A decrease in DPBF absorbance over time indicates its consumption by ROS, confirming the photodynamic activity of the IR-780 formulation.

Cellular Uptake and Targeting Mechanisms

The therapeutic efficacy of IR-780 is not only dependent on its photostability but also on its ability to accumulate preferentially in tumor cells.

Studies have shown that IR-780's uptake is an energy-dependent process influenced by the cell's metabolic state (glycolysis) and plasma membrane potential.[8][9] A key family of proteins, the Organic Anion Transporting Polypeptides (OATPs), plays a dominant role in shuttling IR-780 into cancer cells, with the OATP1B3 subtype being particularly implicated.[8][9] Once inside the cell, IR-780 exhibits a strong tendency to accumulate within the mitochondria, a feature that enhances its therapeutic effect by disrupting cellular respiration and initiating apoptosis upon laser irradiation.[8][9]

References

- 1. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photostability Highly Improved Nanoparticles Based on IR-780 and Negative Charged Copolymer for Enhanced Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [논문]Photostability Highly Improved Nanoparticles Based on IR-780 and Negative Charged Copolymer for Enhanced Photothermal Therapy [scienceon.kisti.re.kr]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity and Cellular Uptake of IR-780 Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780 iodide is a lipophilic, cationic heptamethine cyanine dye that has garnered significant attention in biomedical research, particularly in the fields of oncology and drug delivery.[1][2][3] Its preferential accumulation in the mitochondria of cancer cells, coupled with its near-infrared (NIR) fluorescence properties, makes it a promising agent for tumor imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[4][5] This technical guide provides an in-depth analysis of two critical parameters that govern the efficacy of this compound: its lipophilicity and the mechanisms of its cellular uptake.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄ClIN₂ | |

| Molecular Weight | 667.11 g/mol | |

| Appearance | Solid | |

| Melting Point | 232-234 °C | |

| Maximum Absorption (λmax) | 780 nm | |

| Solubility | Soluble in DMSO and Chloroform; Slightly soluble in Ethanol and DMF. | [3][4] |

Lipophilicity of this compound

The lipophilicity of a compound is a critical determinant of its ability to cross cell membranes and its overall pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is a classic technique for the experimental determination of a compound's logP value. Below is a generalized protocol that can be adapted for this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

15 mL conical tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS in a separatory funnel. Shake vigorously for 1 hour and then allow the phases to separate overnight. Collect the n-octanol-saturated PBS (aqueous phase) and the PBS-saturated n-octanol (organic phase).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the organic phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a conical tube, add a defined volume of the this compound stock solution to a specific volume of the aqueous phase to achieve a desired octanol-to-water ratio (e.g., 1:1).

-

Equilibration: Vortex the mixture vigorously for 15 minutes to facilitate partitioning.

-

Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to ensure complete separation of the organic and aqueous phases.

-

Concentration Measurement: Carefully collect aliquots from both the organic and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at ~780 nm or HPLC).

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

P = [IR-780]octanol / [IR-780]water

logP = log10(P)

Cellular Uptake of this compound

The selective accumulation of this compound in cancer cells is a key attribute for its therapeutic and diagnostic applications. This uptake is an active, energy-dependent process primarily mediated by specific transporters.

Signaling Pathway of this compound Cellular Uptake

The cellular uptake of this compound is a multi-step process involving transport across the plasma membrane and subsequent accumulation in the mitochondria. The primary mechanism involves Organic Anion-Transporting Polypeptides (OATPs), which are overexpressed in many cancer cell types.[1][4] The process is also influenced by the plasma membrane potential and cellular glycolysis.[4]

Quantitative Data on Cellular Uptake

The uptake of this compound has been quantified in various cancer cell lines. The data below summarizes typical experimental conditions and findings.

| Cell Line | IR-780 Concentration (µM) | Incubation Time | Key Findings | Reference |

| PC-3 (Prostate Cancer) | 20 | 20 min | Peak fluorescence intensity observed. | [3] |

| LNCaP (Prostate Cancer) | 2.5 - 160 | 24 h | Dose-dependent inhibition of cell proliferation. | [3] |

| 4T1 (Breast Cancer) | 4, 10, 16 | 1, 2, 3 h | Time- and concentration-dependent increase in mean fluorescence intensity. | [6] |

| MCF-7 (Breast Cancer) | Not specified | Not specified | Preferential accumulation in cancer cells. | [4] |

Experimental Protocols for Cellular Uptake Analysis

Flow cytometry is a high-throughput method to quantify the mean fluorescence intensity of a cell population, providing a robust measure of dye uptake.

Materials:

-

Cancer cell line of interest (e.g., PC-3, 4T1)

-

Complete cell culture medium

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

IR-780 Incubation: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 4, 10, 16 µM). Remove the culture medium from the cells, wash once with PBS, and add the IR-780 working solutions. Incubate for the desired time periods (e.g., 1, 2, 3 hours) at 37°C.

-

Cell Harvesting: After incubation, remove the IR-780 solution and wash the cells three times with cold PBS.

-

Detachment: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

-

Cell Pelleting and Resuspension: Transfer the cell suspension to a falcon tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a red laser (e.g., 633 nm) and collect the emission in the near-infrared channel (e.g., >750 nm long-pass filter).

-

Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity of the gated population is used to quantify IR-780 uptake.

Confocal microscopy allows for the visualization of the subcellular distribution of this compound, confirming its accumulation in specific organelles like mitochondria.

Materials:

-

Cancer cell line of interest

-

Glass-bottom confocal dishes

-

Complete cell culture medium

-

This compound working solution

-

MitoTracker™ Green FM (or other mitochondrial stain)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom confocal dishes and allow them to adhere and grow for 24-48 hours.

-

Mitochondrial Staining (Optional): If co-localization with mitochondria is to be confirmed, incubate the cells with a mitochondrial stain (e.g., MitoTracker™ Green FM) according to the manufacturer's protocol.

-

IR-780 Incubation: Remove the medium, wash with PBS, and incubate the cells with the this compound working solution (e.g., 20 µM) for a specified time (e.g., 30 minutes) at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Nuclear Staining: Wash the cells twice with PBS and then stain with DAPI for 10 minutes.

-

Mounting: Wash the cells again with PBS and add a drop of mounting medium before covering with a coverslip.

-

Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (e.g., Ex: 405 nm, Em: 461 nm), the mitochondrial stain (e.g., Ex: 488 nm, Em: 516 nm), and IR-780 (e.g., Ex: 633 nm, Em: >750 nm).

-

Image Analysis: Merge the images from the different channels to visualize the subcellular localization of this compound relative to the nucleus and mitochondria.

Conclusion

The lipophilic nature and efficient, targeted cellular uptake of this compound are cornerstone properties that underpin its utility as a theranostic agent. A thorough understanding and precise quantification of these parameters are essential for the rational design of novel drug delivery systems and for optimizing therapeutic and imaging protocols. The experimental methodologies detailed in this guide provide a framework for researchers to further explore and harness the potential of this compound in the advancement of cancer diagnosis and treatment.

References

- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Profile of IR-780 Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of IR-780 iodide, a near-infrared (NIR) heptamethine cyanine dye. With its strong absorption and emission in the NIR window, this compound has emerged as a valuable tool in various biomedical research fields, including cancer imaging, photodynamic therapy (PDT), and photothermal therapy (PTT). This document details its absorption and emission spectra, molar extinction coefficient, and quantum yield, alongside meticulous experimental protocols for their determination. Furthermore, it elucidates the key signaling pathways influenced by this compound and provides detailed experimental workflows for its application in in vitro settings.

Core Spectroscopic and Photophysical Properties

The utility of this compound in biomedical applications is fundamentally linked to its distinct photophysical characteristics. A summary of its key quantitative data is presented below for easy reference and comparison.

| Parameter | Value | Solvent/Conditions |

| Maximum Absorption (λmax) | 780 - 783 nm | Varies with solvent |

| Maximum Emission (λem) | 799 - 823 nm | Varies with solvent |

| Molar Extinction Coefficient (ε) | 265,000 - 330,000 M⁻¹cm⁻¹ | In organic solvents |

| Fluorescence Quantum Yield (Φf) | ~0.081 - 0.127 | Varies with solvent and environment |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.127 | - |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is crucial for its effective application. The following section provides detailed methodologies for key experiments.

Preparation of this compound Solutions

Objective: To prepare stock and working solutions of this compound for spectroscopic analysis and in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Ethanol, spectroscopic grade

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Stock Solution Preparation (e.g., 1 mM in DMSO):

-

Weigh out the appropriate amount of this compound powder in a microcentrifuge tube. The molecular weight of this compound is approximately 667.11 g/mol .

-

Add the calculated volume of DMSO to achieve a 1 mM concentration.

-

Vortex the solution thoroughly until the dye is completely dissolved. Due to its lipophilic nature, sonication may be recommended for complete dissolution.[1]

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

Thaw the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration (e.g., 10-20 µM for cell staining) using the appropriate solvent (e.g., PBS or serum-free cell culture medium).[1]

-

Vortex the working solution gently to ensure homogeneity.

-

Prepare fresh working solutions before each experiment to ensure optimal performance.

-

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of this compound.

Materials:

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound working solution in the solvent of interest

Protocol:

-

Absorption Spectrum:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range to scan, typically from 600 nm to 900 nm for this compound.

-

Blank the instrument using the same solvent as used for the this compound solution.

-

Fill a quartz cuvette with the this compound working solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined λmax (around 780 nm).

-

Set the emission wavelength scan range, typically from 790 nm to 900 nm.

-

Blank the instrument using the solvent.

-

Fill a quartz cuvette with the same this compound working solution.

-

Place the cuvette in the fluorometer and record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

Determination of Molar Extinction Coefficient

Objective: To calculate the molar extinction coefficient (ε) of this compound using the Beer-Lambert law.

Materials:

-

UV-Vis spectrophotometer

-

A series of this compound solutions of known concentrations in a specific solvent

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Prepare a series of dilutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each solution at the λmax using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard.

Materials:

-

Fluorometer

-

UV-Vis spectrophotometer

-

This compound solution

-

A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., another cyanine dye)

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure the absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

-

Integrate the area under the emission spectra for both the this compound and the standard dye solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the this compound (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²) where Φf_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

This compound's biological effects are mediated through specific cellular interactions and photophysical processes. The following diagrams illustrate these key pathways and provide standardized workflows for their investigation.

Cellular Uptake of this compound via OATP1B3

This compound preferentially accumulates in cancer cells, a phenomenon attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype, on the cancer cell membrane.[2][3]

Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation

Upon irradiation with near-infrared light, this compound acts as a photosensitizer, transferring energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This forms the basis of its application in photodynamic therapy.[4][5][6][7]

Experimental Workflow: In Vitro Cell Staining and Fluorescence Microscopy

This workflow outlines the key steps for staining cells with this compound and visualizing its intracellular localization using fluorescence microscopy.

Experimental Workflow: In Vitro Photodynamic Therapy

This workflow details the procedure for assessing the photodynamic efficacy of this compound on cancer cells in vitro.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. IR-780 Dye as a Sonosensitizer for Sonodynamic Therapy of Breast Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IR-780 Dye as a Sonosensitizer for Sonodynamic Therapy of Breast Tumor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IR-780 Iodide in Cell Culture

Introduction

IR-780 iodide is a lipophilic, near-infrared (NIR) heptamethine cyanine dye increasingly utilized in biomedical research for in vitro and in vivo applications.[1][2] Its preferential accumulation in tumor cells, attributed to transport by organic anion-transporting polypeptides (OATPs), makes it a valuable tool for cancer cell imaging and as a photosensitizer in photothermal (PTT) and photodynamic (PDT) therapies.[2][3][4] These application notes provide a detailed protocol for the solubilization and use of this compound for cell culture-based assays.

Data Presentation: Solubility of this compound

This compound is a hydrophobic molecule with low solubility in aqueous media.[5] Proper solubilization is critical for its effective use in cell culture. Organic solvents are typically required to prepare stock solutions, which are then diluted to working concentrations in cell culture media. The solubility in various common laboratory solvents is summarized below.

| Solvent | Solubility | Concentration (Molar) | Notes | Source |

| DMSO | 12.5 mg/mL | 18.74 mM | Hygroscopic DMSO can impact solubility; use newly opened solvent. Warming to 60°C and sonication are recommended. | [6] |

| 6.88 mg/mL | 10.31 mM | Sonication is recommended. | [7] | |

| Slightly Soluble | - | - | [2][8] | |

| Methanol | 6.25 mg/mL | 9.37 mM | Sonication is recommended. | [7] |

| Chloroform | ~10 mg/mL | ~15 mM | - | [2][8] |

| Ethanol | Slightly Soluble | - | - | [2][8] |

| Dimethylformamide (DMF) | Slightly Soluble | - | - | [2][8] |

| Water | <0.4 µg/mL | <0.6 µM | - | [5] |

| PBS (pH 7.4) | 9 µg/mL | ~13.5 µM | - | [5] |

Experimental Protocols

Preparation of this compound Stock Solution (1 mM in DMSO)

This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for subsequent dilutions.[9]

Materials:

-

This compound powder (MW: 667.11 g/mol )

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[7]

Procedure:

-

Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the powder.

-

Solvent Addition: Calculate the required volume of DMSO to achieve a 1 mM concentration. The formula is: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L)) For 1 mg (0.001 g) of this compound: Volume (L) = 0.001 g / (667.11 g/mol x 0.001 mol/L) = 0.001499 L or 1.499 mL Add 1.499 mL of DMSO to the 1 mg of this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonicate the solution until it becomes clear.[7] Gentle warming (up to 60°C) can also aid dissolution.[6]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6] The powdered form can be stored at -20°C for at least 3 years.[7]

Preparation of Working Solution for Cell Staining

The working concentration of this compound for cell staining typically ranges from 10 to 20 µM.[7][9] It is important to note that IR-780 can exhibit cytotoxicity at higher concentrations.[9]

Materials:

-

1 mM this compound stock solution in DMSO

-

Sterile serum-free cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes

-

0.2 µm syringe filter

Procedure:

-

Dilution Calculation: Determine the volume of the 1 mM stock solution needed to prepare the desired final concentration. For example, to prepare 1 mL of a 20 µM working solution: Using the C1V1 = C2V2 formula: (1000 µM) x V1 = (20 µM) x (1000 µL) V1 = 20 µL

-

Preparation: In a sterile tube, add 980 µL of serum-free cell culture medium or PBS.

-

Mixing: Add 20 µL of the 1 mM this compound stock solution to the medium. Mix gently by pipetting or inverting the tube.

-

Filtration: Filter the final working solution through a 0.2 µm syringe filter to ensure sterility and remove any potential aggregates before adding it to the cells.[9] The working solution should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells

This protocol provides a general procedure for staining adherent cells in culture for fluorescence microscopy.

Materials:

-

Adherent cells cultured in chamber slides or glass-bottom dishes

-

Prepared 20 µM this compound working solution

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation (optional)

-

DAPI or other nuclear counterstain (optional)

-

Mounting medium (optional)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and grow for 24 hours.

-

Medium Removal: Carefully aspirate the culture medium from the cells.

-

Staining: Add the freshly prepared IR-780 working solution (e.g., 20 µM) to the cells.[9]

-

Incubation: Incubate the cells at 37°C for a period ranging from 20 to 60 minutes.[7][9] The optimal incubation time may vary depending on the cell line.

-

Washing: After incubation, remove the staining solution and gently wash the cells twice with warm PBS to remove any unbound dye.[7][9]

-

Counterstaining (Optional): If desired, counterstain the cells with a nuclear stain like DAPI for 10 minutes at 37°C.[9]

-

Fixation (Optional): Wash the cells twice with PBS and then fix with 4% PFA for 10 minutes.[9]

-

Imaging: After a final wash with PBS, the cells are ready for imaging using a fluorescence or confocal microscope. Use an excitation wavelength around 745-780 nm and detect emission near 780-800 nm.[2][7]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing and using this compound for cell staining.

Signaling and Uptake Pathway

Caption: Simplified diagram of this compound uptake into tumor cells.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IR-780 Iodide Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780 iodide is a lipophilic, near-infrared (NIR) fluorescent dye with significant applications in biomedical research. Its ability to selectively accumulate in tumor cells and mitochondria makes it a valuable tool for in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 667.11 g/mol .[2] It exhibits maximum excitation and emission wavelengths in the near-infrared spectrum, typically around 780 nm and 799-823 nm, respectively, allowing for deep tissue penetration with minimal autofluorescence.[2][3] The dye is poorly soluble in aqueous media but can be dissolved in various organic solvents.[1]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 6.88 mg/mL[4] | 10.31 mM[4] | Sonication is recommended for complete dissolution.[4] Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |

| Methanol | 6.25 mg/mL[4] | 9.37 mM[4] | Sonication is recommended.[4] |

| Chloroform | ~10 mg/mL[5] | ~14.99 mM | Purge with an inert gas.[5] |

| Ethanol | Slightly soluble[5] | - | |

| Dimethylformamide (DMF) | Slightly soluble[5] | - |

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for many applications.[6]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional, but recommended)[4]

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

Procedure:

-

Pre-warm the required volume of DMSO to room temperature if stored refrigerated.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.667 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder. For a 1 mM solution, this would be 1 mL for every 0.667 mg of powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonicate the solution for 5-10 minutes if any particulate matter remains to ensure complete dissolution.[4]

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles.

-

Store the aliquots under the recommended conditions (see Table 2).

Protocol 2: Preparation of Working Solutions for Cell Staining

This protocol details the dilution of the stock solution to a working concentration for cell-based assays. A typical working concentration for cell staining is between 10-20 µM.[4]

Materials:

-

1 mM this compound stock solution in DMSO

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Thaw a single aliquot of the 1 mM this compound stock solution at room temperature, protected from light.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 20 µM working solution, add 20 µL of the 1 mM stock solution to 980 µL of serum-free medium or PBS.

-

Add the calculated volume of the stock solution to the appropriate volume of serum-free medium or PBS.

-

Vortex the working solution gently to ensure homogeneity.

-

Use the working solution immediately. It is recommended to filter the final working solution through a 0.2-µm filter before adding it to cells.[6]

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is crucial to maintain its fluorescence and biological activity.

Table 2: Storage Conditions and Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C[3][4][5][7] | ≥ 4 years[3][5] | Keep away from direct sunlight and moisture.[2][4] |

| In Solvent (e.g., DMSO) | -80°C[2][4] | Up to 1 year[4] or 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |

| In Solvent (e.g., DMSO) | -20°C[2] | Up to 1 month[2] | Protect from light.[2] |

| In Solvent (e.g., DMSO) | 4°C[6] or 0-4°C[8] | Short term (days to weeks)[8] | Store in the dark.[6] |

Cellular Uptake and Localization of this compound

The preferential accumulation of this compound in tumor cells is a key feature for its use in cancer research. This process is not a classical signaling pathway but rather a targeted transport and localization mechanism. The uptake is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[6] The primary transporter responsible for the entry of this compound into tumor cells is the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), which is often overexpressed in cancer cells.[2][6] Following cellular uptake, this compound localizes to the mitochondria.[6][9]

Caption: Cellular uptake and mitochondrial accumulation of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperbaric oxygen enhanced the chemotherapy of mitochondrial targeting molecule IR-780 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preferential accumulation of the near infrared heptamethine dye IR-780 in the mitochondria of drug-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with IR-780 Iodide in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR-780 iodide is a lipophilic, near-infrared (NIR) fluorescent heptamethine dye with a peak emission around 780 nm.[1] Its properties make it a valuable tool for in vivo imaging, as NIR light can penetrate biological tissues more deeply than visible light.[2] IR-780 selectively accumulates in tumor cells, a characteristic attributed to the function of organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[1][2][3][4] This preferential uptake allows for high-contrast imaging of tumors in animal models.[1] These application notes provide a comprehensive protocol for using this compound for in vivo imaging in mice, covering preparation, administration, imaging, and data analysis.

I. Materials and Reagents

-

This compound (e.g., Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or normal saline

-

Sterile 0.2-μm filters

-

Appropriate mouse strain (e.g., athymic nude mice for xenografts, BALB/c for toxicity studies)[1]

-

Cancer cell line of interest (if applicable)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Lumina, Kodak In-Vivo Xtreme) with appropriate NIR filters

-

Standard laboratory equipment for cell culture and animal handling

II. Experimental Protocols

A. Preparation of this compound Solution

-

Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.[1] Store this solution at 4°C in the dark to prevent degradation.[1]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using a suitable vehicle. For intravenous or intraperitoneal injection, the final solution should be biocompatible. A common approach is to dilute the DMSO stock in sterile PBS or normal saline. Ensure the final concentration of DMSO is low to avoid toxicity. The working solution should be filtered through a 0.2-μm filter before injection to ensure sterility.[1]

B. Animal Models and Tumor Induction (for Cancer Imaging)

-

Animal Selection: Athymic nude mice are commonly used for subcutaneous xenograft models of cancer.[1]

-

Tumor Cell Implantation:

-

Culture the desired cancer cells (e.g., PC-3 prostate cancer, U87MG glioma, SKOV3 ovarian cancer) under standard conditions.[1][5][6]

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[7]

-

Allow the tumors to grow to a suitable size (e.g., ~150 mm³) before commencing the imaging studies.[7]

-

C. Administration of this compound

-

Dosage: The dosage of this compound can vary depending on the study's objectives. Refer to Table 1 for a summary of reported dosages.

-

Route of Administration: The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injection.[1][8][9] The choice of route can affect the biodistribution and toxicity of the dye.[8]

-

Injection Volume: A typical injection volume for mice is 100 μL.[1]

D. In Vivo Near-Infrared Fluorescence (NIRF) Imaging

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent, such as 2% isoflurane in 100% oxygen.[10]

-

Imaging System Setup:

-

Use an in vivo imaging system equipped for NIR fluorescence imaging.

-

Set the excitation and emission wavelengths appropriately for IR-780. Typical settings are an excitation wavelength of around 745 nm and an emission wavelength of around 815 nm.[5]

-

-

Image Acquisition:

-

Acquire a baseline image before injecting the this compound.

-

After administration, acquire images at various time points to monitor the biodistribution and tumor accumulation of the dye. Common time points for imaging include 0.1, 0.5, 1, 3, 6, and 24 hours post-injection.[11] Peak tumor fluorescence is often observed between 1 and 24 hours.[1][11] The signal in the tumor can be detectable for over a week.[1]

-

E. Ex Vivo Biodistribution Analysis

-

Tissue Harvesting: At the final imaging time point (e.g., 24 or 48 hours), euthanize the mice.[1][7]

-

Organ Collection: Dissect and collect the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).[1][7]

-

Ex Vivo Imaging: Arrange the harvested tissues in the imaging chamber and acquire NIRF images to quantify the fluorescence intensity in each organ.[9] This provides a detailed assessment of the dye's distribution.[12]

-

Histological Analysis: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., H&E) to confirm the presence of tumor cells and assess any tissue damage.[1]

III. Data Presentation

Table 1: Recommended Dosages and Administration Routes for this compound in Mice

| Dosage (mg/kg) | Administration Route | Mouse Model | Application | Reference |

| 0.334 - 3.34 | Intraperitoneal (i.p.) | BALB/c | Toxicity Study | [1] |

| 0.45 | Intraperitoneal (i.p.) | BALB/c | Melanoma Imaging | [8] |

| 0.5 | Intravenous (i.v.) | Tumor-bearing nude mice | Biodistribution Study | [9] |

| 0.575 | Intraperitoneal (i.p.) | Tumor-bearing mice | Prostate Cancer Imaging | [10] |

| 1.0 | Intravenous (i.v.) | Ovarian cancer xenograft | Image-guided Surgery | [6] |

| 2.0 | Intravenous (i.v.) | TC-1 xenograft nude mice | Biodistribution Study | [13] |

| 2.5 | Intravenous (i.v.) | BALB/c | Toxicity Study (Lethal) | [8] |

Table 2: Time-Dependent Biodistribution of this compound

| Time Post-Injection | Key Findings | Reference |

| 1 hour | Peak fluorescence intensity observed in tumors. | [11] |

| 24 hours | High signal-to-background ratio in tumors; strong signals in the liver and gallbladder, indicating hepatobiliary metabolism. | [1] |

| 48 hours | Significant accumulation in the tumor, with lower levels in other organs. | [13] |

| > 1 week | NIRF signal can still be detected in the tumor. | [1] |

Table 3: Toxicity Data for this compound in Mice

| Dosage | Administration Route | Duration | Observations | Reference |

| 3.34 mg/kg | Intraperitoneal (i.p.) | Daily for 1 month | No significant toxicity, no weight loss, no pathological changes in tissues. | [1] |

| 2.5 mg/kg | Intravenous (i.v.) | Single dose | 100% lethality. | [8] |

| 3 mg/kg | Intraperitoneal (i.p.) | Not specified | No toxicological alterations reported. | [8] |

IV. Visualizations

Caption: Experimental workflow for this compound in vivo imaging in mice.

Caption: Cellular uptake mechanism of this compound in tumor cells.

References

- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Near infrared fluorescent imaging of brain tumor with IR780 dye incorporated phospholipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. IR780-based diffuse fluorescence tomography for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Lipophilic IR-780 Dye-Encapsulated Zwitterionic Polymer-Lipid Micellar Nanoparticle for Enhanced Photothermal Therapy and NIR-Based Fluorescence Imaging in a Cervical Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing IR-780 Iodide Concentration for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of IR-780 iodide concentration for fluorescence microscopy applications. This compound is a lipophilic, near-infrared (NIR) fluorescent dye known for its preferential accumulation in tumor cells, making it a valuable tool for cancer research and drug development.[1][2][3] Its utility spans from in vitro cell imaging to in vivo tumor targeting.[][5]

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with excitation maxima around 780 nm and emission maxima near 799 nm.[5] This property allows for deep tissue penetration and minimal background autofluorescence, making it ideal for both in vitro and in vivo imaging.[] The dye's lipophilic and cationic nature facilitates its accumulation in mitochondria, driven by the high mitochondrial membrane potential in cancer cells.[6][7] Furthermore, its uptake is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in various cancer cell types.[1][6][7] Specifically, the OATP1B3 subtype has been identified as playing a significant role in the transport of IR-780 into tumor cells.[1][2][7]

Key Experimental Considerations

Optimizing the concentration of IR-780 is crucial to achieve bright and stable fluorescence while minimizing cytotoxicity. High concentrations of IR-780 can induce dose-dependent inhibition of cell proliferation.[1][8] Therefore, it is essential to determine the optimal concentration and incubation time for each specific cell line and experimental setup.

Factors Influencing IR-780 Fluorescence:

-

Concentration: Higher concentrations can lead to increased fluorescence but also to aggregation and cytotoxicity.[9]

-

Incubation Time: Fluorescence intensity typically increases with incubation time up to a certain point, after which it may plateau or decrease.[1]

-

Cell Type: The expression levels of OATPs and mitochondrial membrane potential can vary between cell lines, affecting dye uptake and accumulation.[6][7]

-

Solvent: IR-780 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] The final working solution is prepared by diluting the stock in a serum-free medium.[1]

-

pH: The pH of the medium can influence the fluorescence intensity of cyanine dyes.[10][11]

Data Presentation: Quantitative Summary

The following table summarizes typical concentrations and incubation times for this compound as reported in the literature for various cancer cell lines. This data provides a starting point for optimization in your specific experimental system.

| Cell Line | Optimal Concentration (µM) | Incubation Time | Key Findings | Reference |

| PC-3 (Prostate Cancer) | 20 | 20 min | Mean fluorescence intensity peaked at 20 minutes. Dose-dependent inhibition of cell proliferation was observed at higher concentrations. | [1][8] |

| LNCaP (Prostate Cancer) | 20 | Not specified | Showed preferential uptake compared to normal prostate epithelial cells. | [1] |

| B16-F10 (Melanoma) | 20 | 4 hours | This concentration allowed for good visualization without causing cellular damage. Higher concentrations (40 µM and 80 µM) led to crystal formation and apoptosis. | [9] |

| MCF-7 (Breast Cancer) | 16 | Not specified | Used in studies to demonstrate preferential accumulation in tumor tissue. | [5] |

| HeLa (Cervical Cancer) | Not specified | Not specified | Used in mouse xenograft models to show tumor accumulation. | [5] |

| MG-63 (Osteosarcoma) | Not specified | Not specified | Used in mouse xenograft models to show tumor accumulation. | [5] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Serum-free cell culture medium

-

Sterile microcentrifuge tubes

-

0.2 µm syringe filter

Protocol:

-

Stock Solution (1 mM):

-

Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 ml of a 1 mM solution, dissolve 0.667 mg of this compound (MW: 667.1 g/mol ) in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at 4°C in the dark.[1]

-

-

Working Solution:

-

On the day of the experiment, dilute the 1 mM stock solution in serum-free cell culture medium to the desired final concentration (e.g., 2.5, 5, 10, 20, 40 µM).[1]

-

It is recommended to prepare the working solution fresh for each experiment.

-

Filter the working solution through a 0.2-μm filter before adding it to the cells to remove any potential aggregates.[1]

-

Protocol for Optimizing IR-780 Concentration and Incubation Time

This protocol outlines a general procedure to determine the optimal staining conditions for a specific cell line.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy

-

This compound working solutions (a range of concentrations, e.g., 2.5, 5, 10, 20, 40 µM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation (optional)

-

DAPI or Hoechst for nuclear counterstaining (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., Excitation: ~780 nm, Emission: ~800 nm)

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

-

Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed IR-780 working solutions at different concentrations to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 10, 20, 30, 60 minutes).

-

-

Washing:

-

After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound dye.

-

-

Fixation and Counterstaining (Optional):

-

If fixation is required, incubate the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

If desired, counterstain the nuclei with DAPI or Hoechst according to the manufacturer's protocol.

-

Wash twice with PBS.

-

-

Imaging:

-

Mount the coverslips with mounting medium or add fresh PBS/medium to the dishes.

-

Image the cells using a fluorescence microscope equipped with an appropriate NIR laser line and emission filter. Use consistent imaging settings (e.g., laser power, exposure time, gain) across all samples for accurate comparison of fluorescence intensity.

-

-

Analysis:

-

Quantify the mean fluorescence intensity of the cells for each concentration and incubation time using image analysis software (e.g., ImageJ/Fiji).

-

The optimal condition is the one that provides the highest fluorescence signal with minimal background and no observable signs of cytotoxicity (e.g., cell rounding, detachment).

-

Cell Viability Assay

To assess the cytotoxicity of IR-780, a cell viability assay (e.g., MTT, CCK-8) should be performed.

Protocol (using CCK-8):

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 12-24 hours.[1]

-

Treat the cells with a range of IR-780 concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) for 24 hours.[1]

-

After incubation, wash the cells twice with fresh medium.[1]

-

Add 10 µL of CCK-8 reagent to each well and incubate at 37°C for 1-4 hours.[1]

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway and Uptake Mechanism

The uptake of IR-780 into cancer cells is an active process primarily mediated by Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B3.[1][2][7] The lipophilic and cationic nature of the dye also contributes to its accumulation in the mitochondria, driven by the negative mitochondrial membrane potential.

References

- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IR-780 dye for near-infrared fluorescence imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]